molecular formula C14H13ClF2N2O B3018712 (3E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one CAS No. 478047-13-1

(3E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one

Cat. No.: B3018712
CAS No.: 478047-13-1
M. Wt: 298.72
InChI Key: YIEIJHQOFIBKCS-SOFGYWHQSA-N
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Description

(3E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one is a synthetic organic compound characterized by its unique structure, which includes a chloro-difluoro group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Chloro-Difluoro Group: The chloro-difluoro group can be introduced through halogenation and fluorination reactions, often using reagents like chlorine gas and hydrogen fluoride.

    Coupling Reaction: The indole moiety is then coupled with the chloro-difluoro intermediate using a suitable coupling agent, such as a palladium catalyst, under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-difluoro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

(3E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one is unique due to its specific combination of a chloro-difluoro group and an indole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Biological Activity

The compound (3E)-1-chloro-1,1-difluoro-4-{[2-(1H-indol-3-yl)ethyl]amino}but-3-en-2-one , with CAS number 478047-13-1 , is a synthetic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

PropertyValue
Molecular FormulaC14H13ClF2N2O
Molecular Weight298.716 g/mol
Density1.3 ± 0.1 g/cm³
Boiling Point417.8 ± 45.0 °C
Flash Point206.5 ± 28.7 °C
LogP4.13

The compound's biological activity is primarily attributed to its structural features, particularly the presence of the indole moiety, which is known to interact with various biological targets, including enzymes and receptors. The difluoromethyl and chloro substituents enhance its lipophilicity and may influence its binding affinity to target proteins.

Potential Targets

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptors associated with neurotransmission or hormonal signaling due to the indole structure's similarity to tryptophan derivatives.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For instance, research on related indole derivatives has shown that they can trigger cell cycle arrest and promote programmed cell death in various cancer cell lines.

Neuroprotective Effects

Indole-based compounds have been reported to possess neuroprotective effects, potentially through antioxidant mechanisms or by modulating neurotransmitter systems. This suggests that this compound could be investigated for applications in neurodegenerative diseases.

Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, derivatives of indole were tested against various cancer cell lines, showing significant cytotoxicity. The study highlighted that the presence of difluoromethyl groups enhances the compound's ability to induce apoptosis through the activation of caspase pathways.

Study 2: Neuroprotection

A study involving the administration of indole derivatives in animal models of Parkinson's disease demonstrated a reduction in neuroinflammation and oxidative stress markers. The results suggested that similar compounds might offer protective effects against neuronal damage.

Properties

IUPAC Name

(E)-1-chloro-1,1-difluoro-4-[2-(1H-indol-3-yl)ethylamino]but-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClF2N2O/c15-14(16,17)13(20)6-8-18-7-5-10-9-19-12-4-2-1-3-11(10)12/h1-4,6,8-9,18-19H,5,7H2/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIEIJHQOFIBKCS-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC=CC(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCN/C=C/C(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClF2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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